![molecular formula C51H75N11O19 B10847938 cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]](/img/structure/B10847938.png)
cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is a cyclic peptide composed of a sequence of amino acids, including aspartic acid, isoleucine, lysine, glutamic acid, tyrosine, proline, and glycine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclic peptides like cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] typically involves the cyclization of linear peptides. This can be achieved through various chemical methods, including direct backbone cyclization, native chemical ligation, and bioorthogonal reactions . Enzymatic methods, such as the use of subtiligase variants and sortases, can also be employed .
Industrial Production Methods: Industrial production of cyclic peptides often involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences on a solid support. This method is advantageous for producing large quantities of cyclic peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic peptides include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can introduce disulfide bonds, while reduction can break these bonds, leading to different structural and functional properties .
Aplicaciones Científicas De Investigación
Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] has a wide range of scientific research applications. In chemistry, it is used to study peptide stability and interactions. In biology, it serves as a model for understanding protein folding and function. In medicine, cyclic peptides are explored for their potential as therapeutic agents due to their stability and specificity . Additionally, in industry, cyclic peptides are used in the development of new materials and as catalysts in chemical reactions .
Mecanismo De Acción
The mechanism of action of cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to bind tightly to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include signal transduction, enzyme inhibition, and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] include other cyclic peptides like cyclo(L-Tyr-L-Lys) and its derivatives . These compounds share structural similarities but may differ in their amino acid composition and specific applications.
Uniqueness: Cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly] is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological processes and for developing targeted therapeutic agents .
Propiedades
Fórmula molecular |
C51H75N11O19 |
|---|---|
Peso molecular |
1146.2 g/mol |
Nombre IUPAC |
3-[15-(4-aminobutyl)-9,18-di(butan-2-yl)-3,21,24-tris(carboxymethyl)-6-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C51H75N11O19/c1-5-25(3)41-49(79)56-29(10-7-8-18-52)43(73)55-30(16-17-37(65)66)44(74)60-42(26(4)6-2)50(80)58-31(20-27-12-14-28(63)15-13-27)45(75)59-34(23-40(71)72)51(81)62-19-9-11-35(62)48(78)53-24-36(64)54-32(21-38(67)68)46(76)57-33(22-39(69)70)47(77)61-41/h12-15,25-26,29-35,41-42,63H,5-11,16-24,52H2,1-4H3,(H,53,78)(H,54,64)(H,55,73)(H,56,79)(H,57,76)(H,58,80)(H,59,75)(H,60,74)(H,61,77)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
Clave InChI |
JDTPYTFDRAQKHK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCCCN)C(C)CC)CC(=O)O)CC(=O)O)CC(=O)O)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


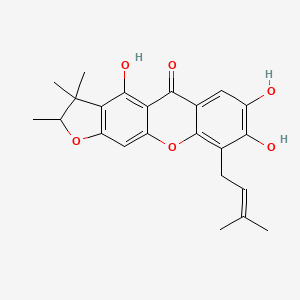
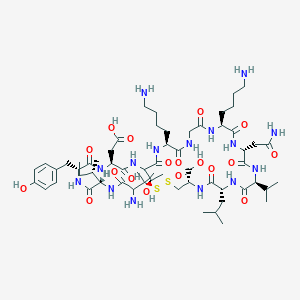
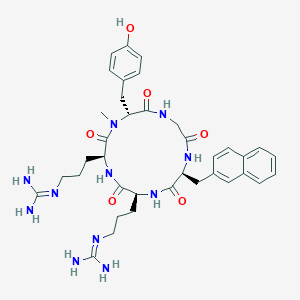
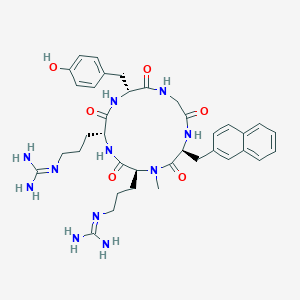
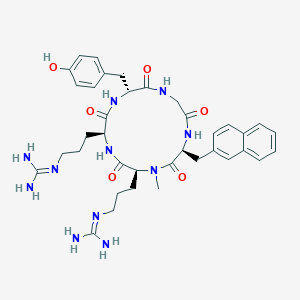


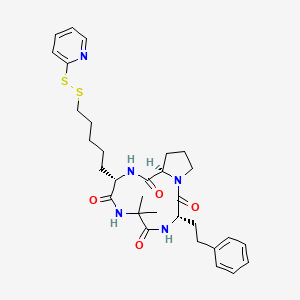
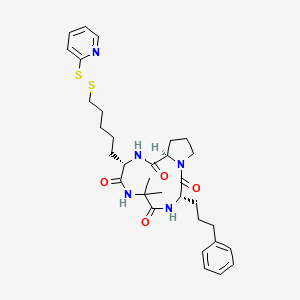
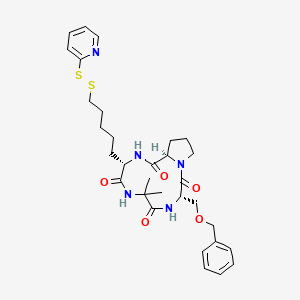

![4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile](/img/structure/B10847911.png)
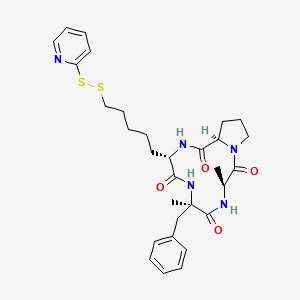
![cyclo[RGDfK(cypate)]](/img/structure/B10847936.png)
